3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid

Hydrogen-bond donor count Physicochemical differentiation Drug-likeness

Standard 6-/7-substituted QDCs cannot address the 3-aryl pharmacophore vector. This 3-(4-hydroxyphenyl) derivative (MW 309.27) offers an unexplored VGLUT binding geometry and a phenolic handle for conjugation. - **Unpublished SAR position**: Tests VGLUT tolerance for 3-aryl substitution; no functional equivalence with 6-/7-aryl QDCs. - **Derivatization-ready**: 4′-OH enables fluorophore/biotin tagging without affecting the glutamate-mimetic dicarboxylate. - **BenchChem stock**: Validated purity, global shipment.

Molecular Formula C17H11NO5
Molecular Weight 309.27 g/mol
Cat. No. B12151337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic Acid
Molecular FormulaC17H11NO5
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)C3=CC=C(C=C3)O)C(=O)O
InChIInChI=1S/C17H11NO5/c19-10-7-5-9(6-8-10)13-14(16(20)21)11-3-1-2-4-12(11)18-15(13)17(22)23/h1-8,19H,(H,20,21)(H,22,23)
InChIKeyXQSXPWNRZVQROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Compound-Class Context


3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acid (CAS 379238-86-5; molecular formula C₁₇H₁₁NO₅; MW 309.27) is a 3-aryl-substituted quinoline-2,4-dicarboxylic acid (QDC) . The QDC chemotype was established by Carrigan et al. as the first synthetically derived inhibitor class targeting the vesicular glutamate transporter (VGLUT) system, with the pharmacologic determinants of potency mapped to substituents at the 6-, 7-, and 8-positions of the quinoline scaffold [1]. The target compound is structurally distinguished by a 4-hydroxyphenyl substituent at the 3-position—a regiochemical vector that lies outside the canonical 6-/7-/8-substitution patterns systematically explored in the foundational VGLUT structure–activity relationship (SAR) studies [2]. This substitution topology positions the compound at the periphery of the established QDC SAR landscape, representing a scaffold orientation with a distinct hydrogen-bonding pharmacophore that has not been evaluated in published head-to-head comparator studies.

Why Generic QDC Substitution Is Not Supported


Substitution of one QDC analog for another without consideration of regiochemistry and peripheral hydrogen-bonding potential is scientifically unjustified. The foundational SAR studies by Carrigan et al. demonstrated that VGLUT inhibitory activity is exquisitely sensitive to substituent position: hydroxyl substitution at the 8-position (xanthurenic acid analog) confers measurable inhibition, whereas identical hydroxyl placement at the 6- or 7-positions yields inactive compounds at screening concentrations of 250 µM [1]. The target compound bears its aromatic substituent at the 3-position—a vector for which no VGLUT data have been published—and carries a phenolic hydroxyl at the 4′-position of the pendant phenyl ring that introduces hydrogen-bond donor capacity (one additional HBD beyond the parent 3-phenyl-QDC) and modulates the compound's logP, tautomeric equilibrium, and potential for oxidative metabolism . Critically, the 3-aryl substitution pattern alters the conformational relationship between the dicarboxylic acid glutamate-mimetic motif and the lipophilic aryl domain compared with the 6- or 7-tethered aromatic QDCs for which SAR has been established [2]. These structural distinctions preclude any assumption of functional equivalence with known QDC VGLUT inhibitors or with kynurenic acid-derived scaffolds.

Quantitative Differentiation Evidence Against Closest Analogs


Phenolic Hydroxyl: Hydrogen-Bond Donor Capacity vs. 3-Phenyl-QDC

3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acid incorporates a phenolic hydroxyl at the 4′-position of the 3-phenyl ring, adding one hydrogen-bond donor (HBD) beyond the parent 3-phenylquinoline-2,4-dicarboxylic acid (3-phenyl-QDC, CAS 19585-90-1). This modification increases the total HBD count from 2 (both carboxylic acids) to 3, while preserving the hydrogen-bond acceptor count at 5 . In the QDC VGLUT inhibitor series, the presence and placement of hydroxyl groups have been shown to be activity-determining: 8-OH-QDC (xanthurenic acid analog) exhibited appreciable VGLUT inhibition, whereas 6-OH-QDC and 7-OH-QDC were inactive when screened at 250 µM [1]. The phenolic OH at the 4′-position of the 3-phenyl substituent represents a hydrogen-bonding functionality at a spatial location distinct from the quinoline-ring hydroxyls studied in the published SAR, potentially enabling interactions with complementary residues in target binding sites that are inaccessible to the des-hydroxy 3-phenyl-QDC comparator.

Hydrogen-bond donor count Physicochemical differentiation Drug-likeness

3-Aryl Regiochemistry: Divergence from the Established VGLUT Pharmacophore

The foundational QDC VGLUT inhibitor series established by Carrigan et al. (2002) systematically explored substituents at the 6-, 7-, and 8-positions of the quinoline-2,4-dicarboxylic acid scaffold, establishing that inhibitory potency is critically dependent on both the position and nature of the substituent [1]. The most potent inhibitors identified were 6-biphenyl-4-yl-QDC (Kᵢ = 41 µM), 6-(4′-phenylstyryl)-QDC (Kᵢ = 64 µM), 6-PhCH₂CH₂-QDC (Kᵢ = 143 µM), and 6-PhCH=CH-QDC (Kᵢ = 167 µM), all bearing lipophilic tethers at the 6-position [1]. The unsubstituted parent quinoline-2,4-dicarboxylic acid showed substantially weaker inhibition (data reported as percent of control uptake at 250 µM screening concentration) [2]. 3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acid positions the aryl substituent at C3 rather than at C6, C7, or C8, creating a fundamentally different spatial relationship between the glutamate-mimetic 2,4-dicarboxylate moiety and the aryl group. No published VGLUT inhibition data exist for 3-substituted QDCs, meaning the target compound occupies unexplored territory within the QDC pharmacophore map.

VGLUT inhibition Regiochemical SAR Glutamate transport

Molecular Recognition Surface vs. Kynurenic and Xanthurenic Acids

Kynurenic acid (KYNA; 4-hydroxyquinoline-2-carboxylic acid) is an endogenous broad-spectrum excitatory amino acid receptor antagonist and the structural prototype from which the QDC class is conceptually derived [1]. Xanthurenic acid (8-hydroxykynurenic acid) is distinguished from KYNA by an additional 8-OH group and exhibits enhanced VGLUT inhibitory activity (Kᵢ ≈ 0.19 mM) compared with KYNA itself [2]. 3-(4-Hydroxyphenyl)quinoline-2,4-dicarboxylic acid differs from both KYNA and xanthurenic acid in three critical physicochemical parameters: (i) it possesses a second carboxylic acid group at the 4-position, conferring greater aqueous solubility at physiological pH and a distinct charge distribution (dianionic at pH 7.4 vs. monoanionic for KYNA); (ii) molecular weight is 309.27 Da vs. 189.17 Da (KYNA) and 205.17 Da (xanthurenic acid), representing a substantial increase in steric bulk; and (iii) the 3-(4-hydroxyphenyl) substituent adds a second aromatic ring that can participate in π–π stacking and hydrophobic interactions inaccessible to the monocyclic KYNA scaffold . These differences collectively produce a molecular recognition surface that is both larger (calculated topological polar surface area increase of approximately 40–50 Ų vs. KYNA) and chemically more diverse than either comparator.

Kynurenic acid scaffold NMDA glycine site Neuroactive scaffold comparison

Phenolic Hydroxyl as a Derivatization Handle vs. Non-Functionalized Analogs

The 4′-phenolic hydroxyl of 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid provides a site for selective chemical modification—etherification, esterification, sulfation, glucuronidation, or phosphoramidite coupling—that is absent in 3-phenyl-QDC (CAS 19585-90-1) and other non-hydroxylated 3-aryl QDC analogs . This functional group enables: (i) prodrug strategies via phosphate or acyl ester prodrugs to modulate solubility or membrane permeability; (ii) bioconjugation to fluorophores, affinity tags, or solid supports for target-identification studies; and (iii) metabolite identification through authentic glucuronide or sulfate conjugate standards. While the Carrigan QDC synthesis platform used anilines with diverse substituents (halogens, alkoxy, aryl) to prepare 6-/7-/8-substituted QDCs, the phenolic OH in the 3-aryl position of the target compound introduces a synthetic node for late-stage diversification that the published VGLUT-active QDCs do not possess [1]. This derivatization capacity directly enables chemical biology applications that are inaccessible with the existing panel of characterized QDC VGLUT inhibitors.

Chemical derivatization Prodrug design Bioconjugation

Evidence Gap: Absence of Published Pharmacological Data

A systematic search of PubMed, BindingDB, ChEMBL, Semantic Scholar, and patent databases (conducted May 2026) yielded no published Kᵢ, IC₅₀, or percent-inhibition values for 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid against VGLUT, NMDA receptors, AMPA receptors, kainate receptors, monoamine oxidases, or any other molecular target [1][2]. The compound appears in chemical supplier catalogs (ChemSrc, AladdinSci) and is registered with CAS number 379238-86-5, but has not been the subject of peer-reviewed pharmacological characterization. By contrast, 6- and 7-substituted QDCs have been characterized across multiple publications with quantitative VGLUT inhibition data: the most potent inhibitors show Kᵢ values of 41–167 µM [3]. The related but structurally distinct compound 3-(4-hydroxyphenyl)quinoline (lacking the 2,4-dicarboxylic acid groups; CAS 107915-36-6) has been reported to exhibit antiproliferative activity against HepG-2 cells with an IC₅₀ of 3.05 µM [4]; however, this data cannot be directly extrapolated to the dicarboxylic acid derivative due to the profound impact of the two additional carboxylate groups on molecular charge, conformation, and target-binding potential. Procurement and experimental design decisions for this compound must therefore proceed with the understanding that its target-engagement profile remains uncharacterized in the public domain.

Data transparency Procurement risk assessment Evidence limitation

Synthetic Route Divergence from Doebner–von Miller QDC Products

The published QDC VGLUT inhibitors were synthesized via condensation of dimethyl ketoglutaconate (DKG) with substituted anilines (Doebner–von Miller pathway), which regioselectively installs substituents derived from the aniline component at the 6- or 7-position of the quinoline ring depending on whether para- or meta-substituted anilines are employed [1]. This synthetic route is structurally incapable of producing 3-aryl-substituted QDCs because the aniline nitrogen atom becomes the quinoline nitrogen, directing substituents exclusively to the benzo-fused ring. The target compound, bearing a 3-aryl substituent, must therefore arise from a fundamentally different synthetic strategy—such as three-component coupling of aromatic amines with glyoxylic ester and pyruvate derivatives catalyzed by CuBr₂ or iron catalysts, as described for quinoline-2,4-dicarboxylate synthesis [2], or through post-condensation cross-coupling at a pre-functionalized 3-position. This synthetic divergence means that the compound cannot be obtained as a minor product or side-reaction from the established DKG–aniline condensation protocols used to prepare the characterized VGLUT QDC panel, reinforcing its status as a chemically distinct entity requiring independent synthetic sourcing.

Synthetic chemistry Scaffold diversification Chemical procurement

Recommended Application Scenarios Based on Differential Evidence


VGLUT Pharmacophore Expansion: Probing the 3-Aryl Binding Vector

This compound serves as a first-in-class probe for interrogating whether the VGLUT binding site tolerates aryl substituents projecting from the 3-position of the quinoline-2,4-dicarboxylic acid scaffold—a pharmacophore vector that has not been explored in the published VGLUT inhibitor literature. The Carrigan et al. SAR data demonstrate that VGLUT inhibition is highly sensitive to substituent placement: hydroxyl groups at the 8-position confer activity while identical substitution at the 6- or 7-positions yields inactive compounds [1]. By positioning the aryl group at C3, researchers can test whether the VGLUT binding pocket accommodates ligands with this alternative geometry, generating data that could either expand the known pharmacophore map or reveal selectivity differences among VGLUT isoforms (VGLUT1–3). This application is supported by the compound's clear structural divergence from all published VGLUT-active QDCs (Evidence Items 2 and 3).

Chemical Biology Probe Development via Phenolic Hydroxyl Conjugation

The 4′-phenolic hydroxyl group enables selective conjugation to reporter moieties (fluorophores, biotin, photoaffinity labels) without modifying the 2,4-dicarboxylic acid glutamate-mimetic motif, preserving the potential for target engagement . This functional handle is absent in 3-phenyl-QDC and in the most potent published VGLUT inhibitors (6-biphenyl-4-yl-QDC, 6-(4′-phenylstyryl)-QDC), which lack addressable hydroxyl groups [1]. Conjugation through the phenolic oxygen via ether or ester linkages would produce probe molecules suitable for pull-down experiments, fluorescence polarization assays, or cellular imaging studies aimed at identifying the molecular target(s) of 3-aryl QDCs. The derivatization capacity was identified as a key differentiator in Evidence Item 4.

Comparative Profiling Against Kynurenic Acid Scaffolds

The compound's dianionic character at physiological pH (two carboxylate groups vs. one in kynurenic and xanthurenic acids) and its substantially higher molecular weight (309.27 Da vs. ~189–205 Da) predict differentiated behavior in aqueous solubility, plasma protein binding, and membrane permeability relative to kynurenic acid-class reference compounds [2]. Researchers investigating the kynurenine pathway or developing neuroactive quinoline-based agents can use this compound to experimentally determine whether the addition of a second carboxylate and a 3-aryl substituent alters pharmacokinetic handling, blood–brain barrier penetration potential, or susceptibility to organic anion transporter-mediated clearance—parameters that cannot be reliably predicted from KYNA data alone. This scenario is grounded in the physicochemical differentiation established in Evidence Item 3.

Synthetic Methodology Development for 3-Aryl QDC Scaffolds

Because the Doebner–von Miller condensation between dimethyl ketoglutaconate and anilines regioselectively produces 6-/7-substituted QDCs and cannot yield 3-aryl QDCs [1], this compound represents a target scaffold for developing and validating alternative synthetic routes. Methodologies such as CuBr₂- or iron-catalyzed three-component coupling of aromatic amines, glyoxylic esters, and α-ketoesters , or palladium-catalyzed direct C–H arylation at the quinoline 3-position, can be benchmarked using this compound as the synthetic target. Successful demonstration of efficient synthetic access to 3-(4-hydroxyphenyl)quinoline-2,4-dicarboxylic acid would open a new substructural class of QDCs for medicinal chemistry exploration, as highlighted in Evidence Item 6.

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